8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
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Overview
Description
Aciculatin, a natural compound extracted from the medicinal herb Chrysopogon aciculatus, shows potent anti-cancer potency. Aciculatin treatment induces cell cycle arrest and apoptosis via inhibition of MDM2 expression, thereby inducing p53 accumulation without significant DNA damage and genome toxicity.
Scientific Research Applications
Synthesis and Stereochemistry : The compound has been a focus in the field of stereochemical synthesis. For instance, studies have explored the non-iterative asymmetric synthesis of related polyketide spiroketals, demonstrating high stereo- and enantioselectivity in the process (Meilert, Pettit, & Vogel, 2004). Another study involved the stereoselective synthesis of similar 8-oxabicyclo[3.2.1]octane derivatives, emphasizing the intricacies of stereochemical control in organic synthesis (Gerber & Vogel, 2001).
Biological Activities and Applications : Research has also highlighted the biological activities of compounds structurally related to the given compound. For example, certain derivatives have demonstrated antimicrobial activities, with studies isolating new metabolites from various natural sources and evaluating their efficacy against bacteria and fungi (Sun et al., 2011). Similarly, metabolites from the endophytic fungus Nodulisporium sp. were found to exhibit herbicidal, antifungal, and antibacterial activities (Dai et al., 2006).
Potential Medical Applications : Compounds with similar structures have been evaluated for their potential in medical applications. For instance, certain derivatives have been tested for their inhibitory effects on nitric oxide production, indicating potential anti-inflammatory properties (Cuong et al., 2011).
properties
CAS RN |
134044-97-6 |
---|---|
Product Name |
8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
Molecular Formula |
C22H22O8 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C22H22O8/c1-10-21(27)15(26)9-18(29-10)20-17(28-2)8-14(25)19-13(24)7-16(30-22(19)20)11-3-5-12(23)6-4-11/h3-8,10,15,18,21,23,25-27H,9H2,1-2H3/t10-,15+,18+,21-/m1/s1 |
InChI Key |
RUTGHCUXABPJTJ-DJIPSUEUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |
SMILES |
CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |
Appearance |
Solid powder |
Other CAS RN |
134044-97-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
8-(2,6-dideoxy-ribo-hexopyranosyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one sesquihydrate aciculatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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